molecular formula C20H35NO15 B8341901 globo-H

globo-H

Cat. No.: B8341901
M. Wt: 529.5 g/mol
InChI Key: MGSDFCKWGHNUSM-QVPNGJTFSA-N
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Description

Human blood group H type 1 trisaccharide is a small molecule that plays a crucial role in the ABO blood group system. It is composed of three monosaccharides: α-L-fucose, β-D-galactose, and β-D-N-acetylglucosamine. This trisaccharide is a key determinant in the recognition and compatibility of blood types, particularly in the context of blood transfusions and organ transplants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of human blood group H type 1 trisaccharide typically involves the stepwise assembly of the three monosaccharides. One common method employs glycosyl donors and acceptors with specific protecting groups to ensure regioselectivity and stereoselectivity. For example, the use of 2-azido-2-deoxy-selenogalactoside as a glycosyl donor, along with protecting groups like 3-O-benzoyl and 4,6-O-(di-tert-butylsilylene), facilitates the formation of the desired glycosidic bonds .

Industrial Production Methods

Industrial production of this trisaccharide may involve enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of monosaccharides from activated donor molecules to acceptor molecules, forming the trisaccharide structure. This method is advantageous due to its high specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Human blood group H type 1 trisaccharide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Human blood group H type 1 trisaccharide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of human blood group H type 1 trisaccharide involves its interaction with specific glycosyltransferases in the ABO blood group system. These enzymes catalyze the transfer of monosaccharides to form the trisaccharide structure, which is then recognized by antibodies and other proteins involved in immune responses. The molecular targets include the glycosyltransferases and the pathways involved in glycosylation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Human blood group H type 1 trisaccharide is unique in its specific composition and role in the ABO blood group system. Unlike the A and B trisaccharides, which have different terminal monosaccharides, the H type 1 trisaccharide serves as a precursor for both A and B antigens. This makes it a fundamental component in blood group determination and compatibility .

Properties

Molecular Formula

C20H35NO15

Molecular Weight

529.5 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C20H35NO15/c1-5-10(25)13(28)15(30)19(32-5)36-17-14(29)11(26)7(3-22)34-20(17)35-16-9(21-6(2)24)18(31)33-8(4-23)12(16)27/h5,7-20,22-23,25-31H,3-4H2,1-2H3,(H,21,24)/t5-,7+,8+,9+,10+,11-,12+,13+,14-,15-,16+,17+,18+,19-,20-/m0/s1

InChI Key

MGSDFCKWGHNUSM-QVPNGJTFSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O)NC(=O)C)CO)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)O)NC(=O)C)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)O)NC(=O)C)CO)O)O)O)O)O

Origin of Product

United States

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